N-(2-Chloro-6-propoxypyridin-4-yl)-2-(2-hydroxyethyl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo(3,4-b)pyridin-6-yl)hydrazinecarboxamide
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Overview
Description
AB-22 is a vinyl sulfate compound known for its potent antifungal properties. It has demonstrated significant efficacy against a broad spectrum of fungal pathogens, particularly Candida albicans. This compound is notable for its ability to inhibit hyphal growth and biofilm formation, making it a promising candidate for treating systemic candidiasis .
Preparation Methods
The synthesis of AB-22 involves the preparation of vinyl sulfate intermediates, which are then subjected to specific reaction conditions to yield the final compound. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the industrial production methods employed. the general approach involves the use of vinyl sulfate precursors and controlled reaction environments to ensure the desired chemical structure and purity .
Chemical Reactions Analysis
AB-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AB-22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying vinyl sulfate reactions and mechanisms.
Biology: Investigated for its antifungal properties and its ability to inhibit biofilm formation in fungal pathogens.
Medicine: Explored as a potential treatment for systemic candidiasis and other fungal infections.
Industry: Utilized in the development of antifungal coatings and materials
Mechanism of Action
The mechanism of action of AB-22 involves its interaction with fungal cell walls, leading to the inhibition of hyphal growth and biofilm formation. This compound targets specific pathways required for the transition from yeast to hyphal forms in Candida albicans, thereby preventing the establishment and spread of infection. The molecular targets include genes and proteins involved in hyphal transition and biofilm formation .
Comparison with Similar Compounds
AB-22 is unique in its fast-acting fungicidal properties and its ability to inhibit both hyphal growth and biofilm formation. Similar compounds include:
Fluconazole: A widely used antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.
Amphotericin B: A potent antifungal that binds to ergosterol and creates pores in the fungal cell membrane.
Caspofungin: An antifungal that inhibits the synthesis of β-glucan, an essential component of the fungal cell wall.
Compared to these compounds, AB-22 offers a unique mechanism of action and a broader spectrum of activity against fungal pathogens .
Properties
CAS No. |
1463913-43-0 |
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Molecular Formula |
C22H30ClN7O3 |
Molecular Weight |
476.0 g/mol |
IUPAC Name |
1-(2-chloro-6-propoxypyridin-4-yl)-3-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)-(2-hydroxyethyl)amino]urea |
InChI |
InChI=1S/C22H30ClN7O3/c1-6-9-33-19-11-15(10-17(23)25-19)24-22(32)28-30(7-8-31)18-12-16(13(2)3)20-14(4)27-29(5)21(20)26-18/h10-13,31H,6-9H2,1-5H3,(H2,24,25,28,32) |
InChI Key |
GOQBSVFOBGVWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=CC(=C1)NC(=O)NN(CCO)C2=NC3=C(C(=NN3C)C)C(=C2)C(C)C)Cl |
Origin of Product |
United States |
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